2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol
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Overview
Description
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol is an aromatic compound with a complex structure It contains a phenol group substituted with chlorine, methyl, nitro, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol can be achieved through several steps involving electrophilic aromatic substitution reactions. One common method involves the nitration of 2-Chloro-3-methylphenol followed by alkylation with prop-2-en-1-yl halide under basic conditions. The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for alkylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylphenol: Lacks the nitro and prop-2-en-1-yl groups.
4-Nitrophenol: Lacks the chlorine, methyl, and prop-2-en-1-yl groups.
2-Chloro-4-nitrophenol: Lacks the methyl and prop-2-en-1-yl groups.
Uniqueness
2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88062-29-7 |
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Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-nitro-6-prop-2-enylphenol |
InChI |
InChI=1S/C10H10ClNO3/c1-3-4-7-5-8(12(14)15)6(2)9(11)10(7)13/h3,5,13H,1,4H2,2H3 |
InChI Key |
TWSMFASTKJTOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)CC=C)[N+](=O)[O-] |
Origin of Product |
United States |
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